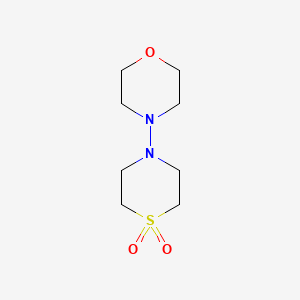
4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione is a versatile chemical compound that has garnered significant attention in scientific research due to its unique structure and diverse biological activities . This compound is utilized in various fields, including drug synthesis, material science, and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of morpholine with a thiazinane derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet industry standards .
化学反应分析
Types of Reactions
4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
科学研究应用
4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4-Morpholino-1lambda~6~,4-thiazinane-1,1-dione can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine ring structure but differ in their functional groups and overall properties.
Thiazinane derivatives: These compounds contain the thiazinane ring but may have different substituents and reactivity.
Sulfonamide derivatives: These compounds have a sulfonamide group and exhibit similar biological activities but differ in their chemical structure.
生物活性
4-Morpholino-1λ6,4-thiazinane-1,1-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of 4-Morpholino-1λ6,4-thiazinane-1,1-dione involves a multi-step process that includes the formation of thiazine rings through cyclization reactions. The compound can be characterized using various techniques such as NMR spectroscopy, FTIR spectroscopy, and mass spectrometry to confirm its structure and purity.
Table 1: Physical Properties of 4-Morpholino-1λ6,4-thiazinane-1,1-dione
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂S |
| Molecular Weight | 185.25 g/mol |
| Melting Point | 150-152 °C |
| Solubility in Water | Soluble |
Antioxidant Activity
Research indicates that compounds similar to 4-Morpholino-1λ6,4-thiazinane-1,1-dione exhibit significant antioxidant properties. The DPPH radical scavenging assay has been utilized to evaluate the antioxidant capacity of these compounds.
Case Study : In a study comparing various synthesized thiazine derivatives, 4-Morpholino-1λ6,4-thiazinane-1,1-dione demonstrated a notable ability to scavenge free radicals, outperforming standard antioxidants like ascorbic acid .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of 4-Morpholino-1λ6,4-thiazinane-1,1-dione
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Cytotoxicity and Antitumor Activity
In addition to its antimicrobial effects, the compound has been tested for cytotoxicity against various cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity towards certain cancer types.
Case Study : A study involving the treatment of A431 human cutaneous squamous carcinoma cells revealed that 4-Morpholino-1λ6,4-thiazinane-1,1-dione inhibited cell proliferation and induced apoptosis through the modulation of key signaling pathways including NF-κB and PI3K .
The biological activity of 4-Morpholino-1λ6,4-thiazinane-1,1-dione can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound’s ability to donate electrons helps neutralize free radicals.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes leading to cell lysis.
- Antitumor Mechanism : Induction of apoptosis via activation of caspases and inhibition of cell cycle progression.
属性
IUPAC Name |
4-morpholin-4-yl-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c11-14(12)7-3-10(4-8-14)9-1-5-13-6-2-9/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYKATCQQSQHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













